2,2-Difluoropropionic acid
Overview
Description
2,2-Difluoropropionic acid is an organic compound with the chemical formula C3H4F2O2. It is a colorless liquid known for its unique properties and applications in various chemical processes. This compound is characterized by the presence of two fluorine atoms attached to a propionic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoropropionic acid can be synthesized through the reaction of hydrogen fluoride with acrylic acid. The reaction involves the addition of hydrogen fluoride to acrylic acid under controlled conditions to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropropionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of fluorinated alcohols.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products Formed: The major products formed from these reactions include various fluorinated compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,2-Difluoropropionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: this compound is employed in the production of surfactants, dyes, and coatings
Mechanism of Action
The mechanism of action of 2,2-Difluoropropionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- 2-Fluoropropionic acid
- 3,3,3-Trifluoropropionic acid
- Difluoroacetic acid
- Ethyl difluoroacetate
Comparison: 2,2-Difluoropropionic acid is unique due to the presence of two fluorine atoms on the same carbon atom, which significantly influences its chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in specific synthetic applications .
Properties
IUPAC Name |
2,2-difluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGIVRHUIAIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382323 | |
Record name | 2,2-Difluoropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-96-6 | |
Record name | 2,2-Difluoropropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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